![molecular formula C8H8ClN3 B1401326 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1004992-44-2](/img/structure/B1401326.png)
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a unique chemical compound with the linear formula C8H8N3Cl1 . It is used in the manufacture of Tofacitinib citrate . It is also known as an intermediate in the synthesis of several active pharmaceutical ingredients, including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular structure of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES string ClC1=C2C(CC)=CNC2=NC=N1 . The InChI key is HXTUOLGGMWNTJZ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a light brown to brown crystalline powder . The yield is 71% as a yellow solid, with a melting point of 287–288 °C .科学的研究の応用
Anticancer Activity
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been synthesized and tested for their potential as anticancer agents. These compounds have shown promising results in vitro against several human cancer cell lines . For instance, certain derivatives exhibited significant cytotoxic effects against breast cancer (MCF7) and liver cancer (HePG2) cell lines, with IC50 values indicating potent activity compared to standard drugs like doxorubicin . The molecular docking studies also confirmed the binding affinities of these compounds against Bcl2 anti-apoptotic protein, suggesting their role in inducing apoptosis in cancer cells .
Antidiabetic Potential
Derivatives of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine have been designed as α-amylase inhibitors, which is a promising approach for antidiabetic therapy . These compounds have demonstrated excellent in vitro antidiabetic action, with certain analogs showing significant inhibition of the α-amylase enzyme, which plays a crucial role in carbohydrate digestion and subsequent blood sugar regulation .
Kinase Inhibition
This compound serves as a scaffold for developing potent kinase inhibitors. Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The structure of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine allows for the creation of innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Intermediates
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: is used as an intermediate in pharmaceutical synthesis. It is particularly valuable in the creation of kinase inhibitors that are used in disease treatment . Its derivatives have shown potential not only as anticancer agents but also as antiviral agents and treatments for inflammatory diseases .
Antitumor Drugs Synthesis
The compound is a key precursor in synthesizing antitumor drugs such as ruxolitinib and INCB39110. These drugs are part of a class known as JAK inhibitors, which have been effective in treating certain types of cancers by interfering with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway .
Antibacterial and Antitrypanosomal Applications
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: is also used in synthesizing antibacterial drugs like Tofacitinib and Baricitinib. Additionally, it has applications in creating antitrypanosomal drugs, which are important in the treatment of diseases caused by Trypanosoma parasites .
作用機序
Target of Action
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
This compound interacts with its targets, the kinases, through a process known as electrophilic substitution reactions . It binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathway . This results in changes in cellular activities regulated by these pathways.
Biochemical Pathways
The affected pathways are primarily those regulated by the kinases that 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibits. These include pathways involved in cell division, metabolism, and cell death . The downstream effects of this inhibition can lead to the cessation of uncontrolled cell division, a characteristic of cancer cells .
Result of Action
The primary result of the action of 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is the inhibition of kinase activity . This leads to disruption of the signal transduction pathways regulated by these kinases, resulting in changes in cellular activities such as cell division and metabolism . In the context of cancer therapy, this can lead to the cessation of uncontrolled cell division .
Safety and Hazards
将来の方向性
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a practical building block in the synthesis of many JAK inhibitors . It is a key intermediate when preparing active pharmaceutical ingredients . Therefore, its future directions are likely to be closely tied to the development of new JAK inhibitors and other pharmaceuticals.
特性
IUPAC Name |
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUOLGGMWNTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735120 | |
| Record name | 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1004992-44-2 | |
| Record name | 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




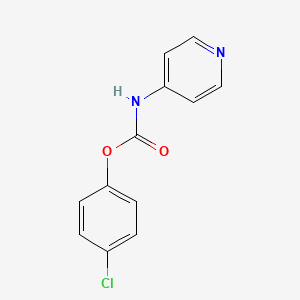

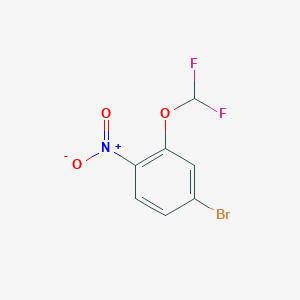
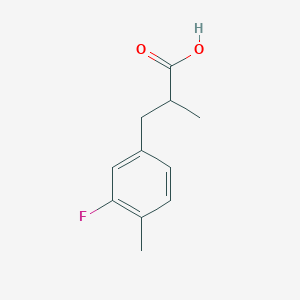


![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)

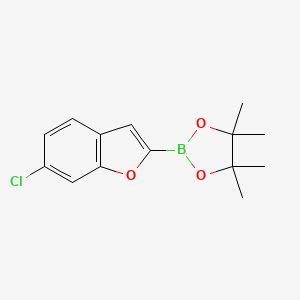

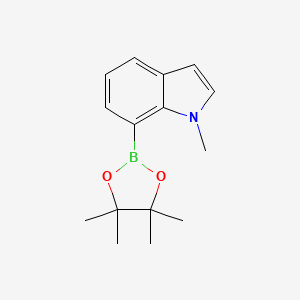
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
